molecular formula C16H25NO4 B564587 Metoprolol Acid-d5 Ethyl Ester CAS No. 1189704-28-6

Metoprolol Acid-d5 Ethyl Ester

Cat. No.: B564587
CAS No.: 1189704-28-6
M. Wt: 300.41
InChI Key: ODIXSDYNGSUACV-FIWUMSIFSA-N
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Description

Metoprolol Acid-d5 Ethyl Ester is a deuterated derivative of Metoprolol, a beta-blocker used primarily for the treatment of cardiovascular diseases such as hypertension, angina, and heart failure. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and metabolic research, as it allows for the tracking of the compound within biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Metoprolol Acid-d5 Ethyl Ester typically involves the deuteration of Metoprolol Acid followed by esterification. The process begins with the introduction of deuterium atoms into the Metoprolol Acid molecule. This is achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The deuterated Metoprolol Acid is then reacted with ethanol in the presence of a catalyst to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and high-yield production. The reaction conditions are optimized to maintain the integrity of the deuterium labeling and to produce a consistent and high-quality product .

Chemical Reactions Analysis

Types of Reactions: Metoprolol Acid-d5 Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include deuterated alcohols, ketones, and substituted esters, which are valuable intermediates in further chemical synthesis and research .

Scientific Research Applications

Metoprolol Acid-d5 Ethyl Ester is extensively used in scientific research due to its unique properties:

Mechanism of Action

Metoprolol Acid-d5 Ethyl Ester exerts its effects by selectively binding to and antagonizing beta-1 adrenergic receptors in cardiac cells. This inhibition decreases cardiac output by producing negative chronotropic (heart rate) and inotropic (contractility) effects. The deuterium labeling does not alter the fundamental mechanism of action but allows for detailed pharmacokinetic and metabolic studies by providing a distinguishable marker .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research and development, distinguishing it from its non-deuterated counterparts .

Properties

IUPAC Name

ethyl 2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-4-20-16(19)9-13-5-7-15(8-6-13)21-11-14(18)10-17-12(2)3/h5-8,12,14,17-18H,4,9-11H2,1-3H3/i10D2,11D2,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIXSDYNGSUACV-FIWUMSIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC(=O)OCC)O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676047
Record name Ethyl [4-({2-hydroxy-3-[(propan-2-yl)amino](~2~H_5_)propyl}oxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189704-28-6
Record name Ethyl [4-({2-hydroxy-3-[(propan-2-yl)amino](~2~H_5_)propyl}oxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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